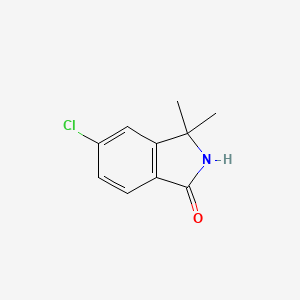

5-Chloro-3,3-dimethylisoindolin-1-one

Description

Properties

IUPAC Name |

5-chloro-3,3-dimethyl-2H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-10(2)8-5-6(11)3-4-7(8)9(13)12-10/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVCNEFERHUONP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)Cl)C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: Mass Spectrometry Characterization of 5-Chloro-3,3-dimethylisoindolin-1-one

Executive Summary & Chemical Context[1][2][3][4][5][6]

This technical guide details the mass spectrometry (MS) analysis of 5-Chloro-3,3-dimethylisoindolin-1-one (CAS: N/A for specific commercial intermediate, structurally related to Idasanutlin precursors). This molecule represents a critical scaffold in medicinal chemistry, particularly in the development of MDM2-p53 inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

The gem-dimethyl group at the C3 position provides metabolic stability by blocking benzylic oxidation, while the C5-chlorine serves as a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura). Accurate MS characterization is essential not just for identity confirmation, but for monitoring the integrity of the lactam ring and the isotopic purity of the halogenated motif.

Physicochemical Profile

| Property | Value / Description | Impact on MS |

| Formula | Basis for exact mass calculation. | |

| Monoisotopic Mass | 195.0451 Da ( | Target for |

| LogP (Predicted) | ~2.4 - 2.8 | Suitable for Reverse Phase LC (C18). |

| pKa (Lactam) | ~14 (Acidic), ~ -1 (Basic) | Weakly basic; requires acidic mobile phase for ESI(+). |

Ionization Strategy: ESI vs. APCI

For 5-Chloro-3,3-dimethylisoindolin-1-one, Electrospray Ionization (ESI) in positive mode is the gold standard.

Why ESI(+)?

While the lactam nitrogen is non-basic due to resonance with the carbonyl, the carbonyl oxygen can be protonated under acidic conditions.

-

Mechanism:

-

Mobile Phase Requirement: The inclusion of 0.1% Formic Acid (FA) provides sufficient protons to shift the equilibrium toward the cationic species without suppressing the signal, a common risk with higher concentrations of additives like TFA.

-

APCI Consideration: Atmospheric Pressure Chemical Ionization (APCI) is a viable backup if the matrix is highly non-polar, but ESI generally yields "softer" ionization, preserving the molecular ion

which is critical for the initial isotopic verification.

Spectral Analysis & Fragmentation Logic

The Chlorine Isotope Signature

Before fragmentation analysis, the full scan (MS1) provides a self-validating check via the chlorine isotope pattern.

-

Observation: You must observe a doublet at

196.05 and -

Validation Rule: The intensity ratio of

to -

Failure Mode: If the ratio shifts (e.g., to 1:1), suspect contamination with a bromo-analog or an isobaric interference.

MS/MS Fragmentation Pathway

The fragmentation of isoindolinones is distinct. The gem-dimethyl group and the lactam ring dictate the dissociation pathways.

Proposed Fragmentation Mechanism:

-

Precursor Selection:

196.05 ( -

Primary Loss (Methyl Radical): The loss of a methyl group (

, -15 Da) is a high-energy pathway typical for gem-dimethyl compounds, often stabilizing via ring expansion or resonance. -

Secondary Loss (Carbon Monoxide): The lactam core characteristically ejects CO (-28 Da), resulting in a ring contraction.

-

Tertiary Loss (Chlorine/HCl): Radical loss of Cl (-35 Da) or elimination of HCl (-36 Da) occurs at higher collision energies.

Visualization: Fragmentation Tree

The following diagram illustrates the logical flow of ion dissociation.

Figure 1: Proposed MS/MS fragmentation tree for 5-Chloro-3,3-dimethylisoindolin-1-one. Note the convergence of pathways.

Experimental Protocol (SOP)

This protocol is designed for a Q-TOF or Triple Quadrupole system coupled to a UHPLC.

Sample Preparation[7][8]

-

Stock Solution: Dissolve 1 mg of standard in 1 mL of Methanol (HPLC Grade).

-

Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

-

System Suitability Test (SST): Inject a blank (solvent only) followed by the working solution.

LC-MS Conditions

| Parameter | Setting | Rationale |

| Column | C18 (2.1 x 50mm, 1.7 µm) | Standard RP retention. |

| Mobile Phase A | Water + 0.1% Formic Acid | Proton source. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier. |

| Gradient | 5% B to 95% B over 5 min | Elutes moderately polar lactam mid-run. |

| Flow Rate | 0.4 mL/min | Optimal for ESI nebulization. |

| Source Temp | 350°C | Ensures desolvation of the lactam. |

| Capillary Voltage | 3.5 kV (ESI+) | Standard positive mode potential. |

| Collision Energy | Stepped (10, 20, 40 eV) | Captures full fragmentation profile. |

Method Development Workflow

The following workflow ensures the method is robust and reproducible.

Figure 2: Step-by-step method development workflow for isoindolinone analysis.

Impurity Profiling & Synthesis Monitoring[9]

In a drug development context, this molecule is rarely the end product. It is an intermediate. Therefore, the MS method must detect common synthetic byproducts.

-

Des-chloro Analog (

):-

Mass: 161.08 Da (

). -

Origin: Incomplete chlorination or reductive dehalogenation.

-

Detection: Look for

162.09. Crucial: This will lack the 3:1 isotope pattern.

-

-

Hydrolysis Product (Open Ring):

-

Structure: 4-chloro-2-(2-hydroxypropan-2-yl)benzamide.

-

Mass: 213.05 Da (

). -

Origin: Acidic/Basic hydrolysis of the lactam ring.

-

Detection: Mass shift of +18 Da (Water addition).

-

References

-

Vertex AI Search. (2025). Synthesis and characterization of 5-Chloro-3,3-dimethylisoindolin-1-one. Retrieved from 1

-

El Kihel, A., et al. (2016).[2][3] Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. Retrieved from 2[3]

-

Gu, H., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC. Retrieved from 4

-

Metware Bio. (2024). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from 5

-

RSC Publishing. (2011). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. Retrieved from 6

Sources

- 1. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 6. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the In Vitro Screening of 5-Chloro-3,3-dimethylisoindolin-1-one

Executive Summary

This guide provides a comprehensive, technically detailed framework for the in vitro screening of the novel chemical entity, 5-Chloro-3,3-dimethylisoindolin-1-one. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines a strategic, phased approach to characterizing the compound's biological activity. We move beyond rote protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and logical screening cascade. The guide details a primary high-throughput screen for broad cytotoxicity, followed by a series of secondary, mechanism-of-action (MoA) focused assays, including biochemical kinase inhibition, cellular target engagement, and pathway modulation analysis. Each protocol is presented as a self-validating system with integrated controls. All methodologies are grounded in established scientific principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction to 5-Chloro-3,3-dimethylisoindolin-1-one and the Isoindolinone Scaffold

Chemical Properties and Rationale for Screening

5-Chloro-3,3-dimethylisoindolin-1-one is a synthetic heterocyclic compound featuring a core isoindolinone scaffold. Its key chemical features include a molecular formula of C₁₀H₁₀ClNO and a molecular weight of 195.65 g/mol [1]. The isoindolinone core is recognized as a "privileged scaffold" in medicinal chemistry.[2] This designation is given to molecular frameworks that are capable of binding to multiple, diverse biological targets, making them fertile ground for drug discovery. Derivatives of this scaffold have been extensively explored and have yielded clinical drugs for a range of indications including cancer, inflammation, and hypertension.[3] The specific substitutions on the core—a chloro group at the 5-position and gem-dimethyl groups at the 3-position—confer distinct physicochemical properties that may influence its biological activity, membrane permeability, and metabolic stability. The rationale for screening this particular compound is therefore based on the proven therapeutic potential of its parent scaffold and the novelty of its substitution pattern.

The Isoindolinone Scaffold in Medicinal Chemistry: A Precedent for Biological Activity

The isoindolinone scaffold is a cornerstone in the development of pharmacologically active agents.[4][5] Its derivatives have demonstrated a wide array of biological activities, including:

-

Anticancer Activity: Many isoindolinone derivatives exhibit potent antiproliferative effects against various cancer cell lines.[6] Some have been identified as potent inhibitors of critical cancer-related enzymes like histone deacetylases (HDACs) and carbonic anhydrases.[6][7]

-

Enzyme Inhibition: The scaffold is a versatile pharmacophore for designing enzyme inhibitors. For example, specific derivatives have shown low nanomolar inhibitory activity against human carbonic anhydrase (hCA) I and II isozymes.[7]

-

Diverse Pharmacological Roles: The scaffold is also found in molecules with anti-inflammatory, antipsychotic, and sedative properties, highlighting its broad therapeutic potential.[2]

Given this strong precedent, a logical starting point for screening 5-Chloro-3,3-dimethylisoindolin-1-one is to assess its potential as an anticancer agent, with a focus on identifying cellular pathways commonly dysregulated in cancer.

A Phased Approach to In Vitro Screening

The Screening Cascade: From Primary Hits to Mechanistic Insights

A successful screening campaign does not rely on a single assay but on a strategically designed sequence of experiments known as a screening cascade.[8][9][10][11] The primary objective is to enable swift and informed decision-making, efficiently filtering a large number of compounds to a few promising leads.[8] Our proposed cascade for 5-Chloro-3,3-dimethylisoindolin-1-one is designed to first identify a biological effect (phenotypic screening) and then to systematically deconvolve the underlying mechanism of action.

Caption: A logical workflow for the in vitro screening cascade.

Rationale for Assay Selection: Balancing Throughput, Relevance, and Mechanism

The choice of assays is critical. We begin with a high-throughput, phenotypically driven assay to cast a wide net. A positive result, or "hit," in this primary screen provides the justification for progressing to more resource-intensive, lower-throughput assays designed to answer specific questions about the compound's mechanism of action. This phased approach ensures that effort is focused only on compounds that demonstrate a relevant biological effect.

Phase 1: Primary High-Throughput Screening (HTS) - Cytotoxicity Profiling

Objective

The initial goal is to determine if 5-Chloro-3,3-dimethylisoindolin-1-one exhibits cytotoxic or cytostatic effects against a panel of human cancer cell lines. A broad panel is recommended to identify potential tissue-specific sensitivities. We will use a luminescent-based cell viability assay, which is highly amenable to HTS.[12]

Detailed Protocol: Luminescent Cell Viability Assay (CellTiter-Glo®)

This protocol is based on the Promega CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active, viable cells.[13][14]

Self-Validation System:

-

Negative Control: Vehicle (0.1% DMSO) treated cells. Defines 100% cell viability.

-

Positive Control: Staurosporine (1 µM) or another potent cytotoxic agent. Defines 0-10% cell viability.

-

Assay Blank: Medium only (no cells). Defines background signal.

Step-by-Step Methodology:

-

Cell Plating: Seed cancer cells in 96-well or 384-well clear-bottom, opaque-walled plates at a pre-determined optimal density and allow them to adhere overnight (16-24 hours) in a 37°C, 5% CO₂ incubator.

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 5-Chloro-3,3-dimethylisoindolin-1-one in DMSO. Further dilute these into the appropriate cell culture medium to achieve the final desired concentrations. The final DMSO concentration in all wells must not exceed 0.1% to avoid solvent-induced toxicity.

-

Cell Dosing: Remove the overnight culture medium from the cell plates and add the medium containing the compound dilutions (including vehicle and positive controls).

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂. This duration allows for multiple cell doubling cycles, enabling the detection of both cytotoxic and cytostatic effects.

-

Reagent Preparation & Equilibration: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized Substrate to form the CellTiter-Glo® Reagent.[15] Equilibrate the cell plates and the reagent to room temperature for approximately 30 minutes.[15]

-

Assay Execution: Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of culture medium already present (e.g., 100 µL reagent to 100 µL medium).[15]

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][15]

-

Data Acquisition: Record the luminescence using a plate-reading luminometer.

Data Analysis and Hit Criteria

Quality Control (QC): The performance of the HTS assay on each plate must be validated using the Z-factor (Z').[16][17][18] This metric assesses the separation between the positive and negative controls.

The Z' is calculated using the means (μ) and standard deviations (σ) of the positive (pc) and negative (nc) controls: Z' = 1 - (3σ_pc + 3σ_nc) / |μ_pc - μ_nc|

Hit Identification: Data will be normalized to the controls (% viability) and plotted against the compound concentration (log scale). A four-parameter logistic regression model is used to fit a dose-response curve and determine the IC50 (the concentration at which 50% of cell viability is inhibited). A compound is typically defined as a "hit" if it demonstrates an IC50 < 10 µM in one or more cell lines.

Hypothetical Data Presentation

Table 1: Cytotoxicity Profile of 5-Chloro-3,3-dimethylisoindolin-1-one

| Cell Line | Tissue of Origin | IC50 (µM) | Z'-Factor |

| A549 | Lung Carcinoma | 8.7 | 0.78 |

| MCF-7 | Breast Adenocarcinoma | > 50 | 0.81 |

| HCT116 | Colorectal Carcinoma | 6.2 | 0.75 |

| U-87 MG | Glioblastoma | > 50 | 0.69 |

| PC-3 | Prostate Adenocarcinoma | 23.1 | 0.85 |

Hypothetical results indicating selective activity against A549 and HCT116 cells, designating them as "hits."

Phase 2: Secondary Assays & Mechanism of Action (MoA) Elucidation

Rationale and MoA Hypothesis

Based on our hypothetical primary screen results, the compound shows selective activity against lung and colorectal cancer cell lines. A common feature of these cancers is the dysregulation of growth factor signaling pathways, such as the PI3K/AKT/mTOR pathway, which is one of the most frequently activated signaling networks in human cancer.[20][21] This pathway plays a crucial role in regulating cell proliferation, growth, and survival.[22][23]

MoA Hypothesis: 5-Chloro-3,3-dimethylisoindolin-1-one exerts its cytotoxic effect by directly inhibiting a key kinase within the PI3K/AKT/mTOR signaling cascade.

Visualizing the Target Pathway

Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

Objective: To determine if the compound directly inhibits the enzymatic activity of a specific kinase (e.g., PI3Kα or AKT1) in a purified, cell-free system.

Self-Validation System:

-

Negative Control: DMSO vehicle (0% inhibition).

-

Positive Control: A known, potent inhibitor for the target kinase (e.g., Wortmannin for PI3K).

-

No-Enzyme Control: Reaction mix without the kinase enzyme to measure background.

Step-by-Step Methodology:

-

Reaction Setup: In a suitable assay plate (e.g., 384-well), add the kinase buffer, the specific kinase substrate (e.g., a peptide or lipid), and the purified recombinant kinase enzyme.[24][25][26]

-

Compound Addition: Add serial dilutions of 5-Chloro-3,3-dimethylisoindolin-1-one or control compounds to the wells.

-

Reaction Initiation: Start the kinase reaction by adding a solution containing MgCl₂ and ATP (often radiolabeled [γ-³²P]ATP for traditional methods, or unlabeled for luminescence-based ADP detection kits).[24] Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Signal Detection: Detect the amount of substrate phosphorylation (or ADP produced). This can be done via various methods, including filter-binding assays to capture the radiolabeled substrate, or by using luminescence/fluorescence-based kits that quantify the amount of ADP generated (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value.

Protocol 2: Target Engagement via Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that the compound binds to its hypothesized target protein inside intact cells, leading to its thermal stabilization.[27][28] Ligand binding increases the energy required to denature a protein, thus increasing its melting temperature.[29]

Self-Validation System:

-

Negative Control: Vehicle (DMSO) treated cells to establish the baseline melting curve of the target protein.

-

Positive Control: A known ligand that binds the target protein to demonstrate an expected thermal shift.

Step-by-Step Methodology:

-

Cell Treatment: Treat intact cells (e.g., HCT116) with either vehicle or a saturating concentration of 5-Chloro-3,3-dimethylisoindolin-1-one for 1-2 hours.[30]

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[30]

-

Cell Lysis: Lyse the cells to release their contents. This can be done by freeze-thaw cycles or by adding a specific lysis buffer.[30]

-

Separation of Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable protein fraction.[29]

-

Protein Detection: Collect the supernatant and analyze the amount of the target protein remaining in the soluble fraction at each temperature point using Western blotting.

-

Data Analysis: For both vehicle and compound-treated samples, plot the relative amount of soluble target protein against the temperature. A shift of the melting curve to the right for the compound-treated sample indicates target engagement and stabilization.

Protocol 3: Pathway Modulation Analysis via Western Blotting

Objective: To verify that compound treatment leads to a functional downstream consequence of target inhibition in the cell—specifically, a decrease in the phosphorylation of key pathway proteins.

Self-Validation System:

-

Loading Control: An antibody against a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading in each lane.

-

Positive/Negative Controls: Untreated or vehicle-treated cells serve as the baseline for pathway activation. A known pathway inhibitor can be used as a positive control for the expected effect.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Plate HCT116 cells and grow to 70-80% confluency. Treat the cells with vehicle (DMSO) and increasing concentrations of 5-Chloro-3,3-dimethylisoindolin-1-one (e.g., 0.1x, 1x, and 10x the IC50 value) for a short duration (e.g., 2-6 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[31][32]

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using polyacrylamide gel electrophoresis (SDS-PAGE).[33]

-

Protein Transfer: Electrophoretically transfer the separated proteins from the gel onto a membrane (e.g., PVDF or nitrocellulose).[34]

-

Immunoblotting:

-

Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-pAKT Ser473) and their total protein counterparts (e.g., anti-AKT).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. The intensity of the bands corresponds to the amount of protein.

-

Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein (e.g., pAKT/Total AKT) in compound-treated samples confirms pathway inhibition.

Data Interpretation and Next Steps

Synthesizing the Evidence: Building a Case for a Mechanism of Action

A successful outcome from this screening cascade would be a cohesive dataset where:

-

The compound shows selective cytotoxicity in specific cancer cell lines (Primary Screen).

-

The compound directly inhibits a purified kinase known to be critical in those cell lines (Biochemical Assay).

-

The compound stabilizes this kinase target in intact cells, confirming engagement (CETSA).

-

Treatment with the compound reduces downstream signaling of the target pathway in cells (Western Blot).

This triangulation of evidence provides a strong, scientifically rigorous foundation for the compound's mechanism of action, justifying its progression to the next phase of drug discovery.

Future Directions

With a validated in vitro MoA, future efforts would focus on lead optimization. This involves a collaborative effort between biologists and medicinal chemists to synthesize new analogs of 5-Chloro-3,3-dimethylisoindolin-1-one. The goal is to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability) while maintaining or improving the desired biological activity, with the ultimate aim of identifying a candidate for in vivo efficacy and safety studies.

References

-

AERU. (n.d.). 5-chloro-2-methyl-3(2H)-isothiazolone with 2-methyl-3(2H)-isothiazolone. Retrieved from [Link]

-

Ceylan, S., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of biologically active isoindolinone derivatives. Retrieved from [Link]

-

Liu, S., et al. (2024). Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. New Journal of Chemistry. Retrieved from [Link]

-

Wang, C., et al. (2024). Advances of isoindolinone scaffold in structural optimization and pharmacological mechanism for agrochemical potential. Pest Management Science. Retrieved from [Link]

-

Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Janku, F., et al. (2018). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. Cells. Retrieved from [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

-

GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

-

Aurelia Bioscience. (2023). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

-

Liu, P., et al. (2018). A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. Frontiers in Oncology. Retrieved from [Link]

-

ResearchGate. (n.d.). A screening cascade designed to make maximum use of in vitro systems. Retrieved from [Link]

-

Kamal, A., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. Retrieved from [Link]

-

Akella, R., et al. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments. Retrieved from [Link]

-

Mahmood, T., & Yang, P.-C. (2012). Western Blot: Technique, Theory, and Trouble Shooting. North American Journal of Medical Sciences. Retrieved from [Link]

-

BMG LABTECH. (2024). The Z prime value (Z´). Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-3,3-dimethylheptane. Retrieved from [Link]

-

Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

-

Wright, M. C., et al. (2014). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. Journal of Biomolecular Screening. Retrieved from [Link]

-

Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

-

BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

-

Mabuchi, S., et al. (2023). PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. International Journal of Molecular Sciences. Retrieved from [Link]

-

ResearchGate. (2015). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. Retrieved from [Link]

-

News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

-

Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved from [Link]

-

Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Retrieved from [Link]

-

Promega UK. (2021). CellTiter Glo® 2 0 Cell Viability Assay. Retrieved from [Link]

-

Drug Target Review. (2014). Building GPCR screening cascades for lead generation. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. Retrieved from [Link]

-

Rodon, J., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-3,3-dimethylpentan-1-ol. Retrieved from [Link]

-

Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

-

Iversen, P. W., et al. (2020). Z' Does Not Need to Be > 0.5. ASSAY and Drug Development Technologies. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) In vitro kinase assay v1. Retrieved from [Link]

-

Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. Retrieved from [Link]

-

Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

-

Ossiform Research Line. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Retrieved from [Link]

-

Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]

-

International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Advances of isoindolinone scaffold in structural optimization and pharmacological mechanism for agrochemical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. international-biopharma.com [international-biopharma.com]

- 9. researchgate.net [researchgate.net]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. international-biopharma.com [international-biopharma.com]

- 12. promega.com [promega.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. promega.com [promega.com]

- 16. bmglabtech.com [bmglabtech.com]

- 17. Z-factor - Wikipedia [en.wikipedia.org]

- 18. drugtargetreview.com [drugtargetreview.com]

- 19. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 20. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma [frontiersin.org]

- 24. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 25. bmglabtech.com [bmglabtech.com]

- 26. researchgate.net [researchgate.net]

- 27. news-medical.net [news-medical.net]

- 28. tandfonline.com [tandfonline.com]

- 29. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. creative-diagnostics.com [creative-diagnostics.com]

- 33. Western blot protocol | Abcam [abcam.com]

- 34. assaygenie.com [assaygenie.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 5-Chloro-3,3-dimethylisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthetic derivatization of 5-Chloro-3,3-dimethylisoindolin-1-one, a valuable scaffold in medicinal chemistry. The isoindolinone core is a privileged structure found in a variety of biologically active compounds.[1] This guide details robust and versatile protocols for the functionalization of this starting material at two key positions: the lactam nitrogen (N-2) and the aromatic ring (C-5). We will explore N-alkylation and N-arylation reactions, as well as palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Buchwald-Hartwig amination, to generate a diverse library of derivatives. The protocols are presented with detailed step-by-step instructions, alongside explanations of the chemical principles and rationale behind the chosen experimental conditions.

Introduction: The Versatile 5-Chloro-3,3-dimethylisoindolin-1-one Scaffold

5-Chloro-3,3-dimethylisoindolin-1-one is a key building block for the synthesis of a wide range of compounds with potential therapeutic applications. The isoindolinone moiety itself is a core component of several clinical drugs and biologically active molecules.[1] The presence of a chloro-substituent on the aromatic ring and a secondary amine in the lactam ring offers two orthogonal handles for chemical modification, allowing for the systematic exploration of the chemical space around this scaffold. The gem-dimethyl group at the C-3 position provides steric bulk, which can influence the conformation of the molecule and its interaction with biological targets.

This guide will focus on two primary strategies for the derivatization of 5-Chloro-3,3-dimethylisoindolin-1-one:

-

N-Functionalization: Modification of the lactam nitrogen via alkylation and arylation to introduce a variety of substituents.

-

C-5 Functionalization: Palladium-catalyzed cross-coupling reactions to replace the chloro group with aryl, heteroaryl, or amino moieties.

These strategies allow for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies in drug discovery programs.

Synthetic Strategies and Protocols

N-Functionalization of the Isoindolinone Core

The secondary amine of the lactam in 5-Chloro-3,3-dimethylisoindolin-1-one is a nucleophilic site that can be readily functionalized.

A straightforward method for introducing alkyl groups at the N-2 position is through a reaction with alkyl halides in the presence of a suitable base. This reaction proceeds via an SN2 mechanism.

Causality Behind Experimental Choices:

-

Base: A moderately strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is required to deprotonate the lactam nitrogen, forming a more nucleophilic amide anion. NaH is a strong, non-nucleophilic base that provides irreversible deprotonation, driving the reaction to completion.

-

Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal as they can solvate the cation of the base and do not interfere with the nucleophilic attack.

-

Temperature: The reaction is typically performed at room temperature to moderate heating to ensure a reasonable reaction rate without promoting side reactions.

Experimental Protocol: Representative N-Alkylation

dot

Caption: Workflow for N-Alkylation.

-

To a solution of 5-Chloro-3,3-dimethylisoindolin-1-one (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This method allows for the introduction of a wide range of aryl and heteroaryl substituents at the N-2 position.

Causality Behind Experimental Choices:

-

Catalyst System: A palladium catalyst, typically Pd₂(dba)₃ or Pd(OAc)₂, is used in combination with a bulky, electron-rich phosphine ligand such as Xantphos or BINAP. The ligand is crucial for facilitating the catalytic cycle, including the oxidative addition and reductive elimination steps.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the lactam and facilitate the transmetalation step.

-

Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are commonly used to ensure the stability of the catalyst and reagents.

Experimental Protocol: Representative N-Arylation

dot

Caption: Workflow for N-Arylation.

-

In a flame-dried Schlenk tube under an inert atmosphere, combine 5-Chloro-3,3-dimethylisoindolin-1-one (1.0 eq), the aryl halide (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.5 eq).

-

Add anhydrous toluene (0.1 M) and degas the mixture with argon or nitrogen for 15 minutes.

-

Heat the reaction mixture to 100-110 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the N-arylated product.

C-5 Functionalization of the Aromatic Ring

The chloro-substituent at the C-5 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various carbon and nitrogen-based functionalities.

The Suzuki-Miyaura coupling is a highly reliable method for forming carbon-carbon bonds between an organoboron compound and a halide. This reaction is ideal for introducing aryl or heteroaryl groups at the C-5 position.

Causality Behind Experimental Choices:

-

Catalyst System: A palladium(0) catalyst, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, and a phosphine ligand are essential. Ligands such as SPhos or XPhos are effective for coupling with aryl chlorides.

-

Base: An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid for transmetalation.

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. Water plays a crucial role in the transmetalation step.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

dot

Sources

- 1. The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KR20230160303A - 5-{5-chloro-2-[(3S)-3-[(morpholine-4-yl)methyl]-3, 4-dihydroisoquinoline-2(1H)-carbonyl]phenylï½-1, Novel method for synthesis of 2-dimethyl-1H-pyrrole-3-carboxylic acid derivatives and their use for production of pharmaceutical compounds - Google Patents [patents.google.com]

Application Note: Analytical Quantification of 5-Chloro-3,3-dimethylisoindolin-1-one

Introduction & Scientific Context

5-Chloro-3,3-dimethylisoindolin-1-one (CAS: 1440519-63-0) is a critical heterocyclic building block used in the synthesis of advanced pharmaceutical ingredients (APIs), particularly in the development of non-steroidal androgen receptor antagonists and PARP inhibitors.[1] Its structural core—a chlorinated isoindolinone scaffold with a gem-dimethyl substitution—imparts unique steric and electronic properties that enhance metabolic stability in final drug candidates.[1]

Precise quantification of this intermediate is essential for establishing the mass balance in API synthesis and controlling genotoxic impurities. This guide provides a validated, robust analytical framework for its quantification, moving beyond generic protocols to address the specific physicochemical behavior of chlorinated lactams.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

-

Molecular Formula: C₁₀H₁₀ClNO[2]

-

Molecular Weight: 195.65 g/mol [2]

-

LogP (Predicted): ~2.5 – 2.8 (Moderately Lipophilic)[1]

-

Solubility: Low in water; High in Acetonitrile (ACN), Methanol (MeOH), and DMSO.

-

Chromophore: Benzene ring fused to a lactam; significant UV absorption at 210–220 nm and 254 nm.[1]

Analytical Strategy & Workflow

The quantification strategy relies on Reverse-Phase HPLC (RP-HPLC) for routine purity analysis and LC-MS/MS for trace impurity profiling.[1] The gem-dimethyl group increases hydrophobicity compared to the parent isoindolinone, requiring a higher organic ratio for elution.

Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate analytical workflow based on the stage of drug development.

Figure 1: Analytical workflow for 5-Chloro-3,3-dimethylisoindolin-1-one selection based on sample origin.

Method A: HPLC-UV Protocol (Standard Quantification)[1]

This is the "workhorse" method for purity assessment (Area %) and assay (% w/w).[1]

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) | C18 provides optimal retention for the lipophilic gem-dimethyl group.[1] 3.5 µm particles balance resolution and backpressure.[1] |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH (~2.[1]5) suppresses ionization of silanols and maintains the lactam in a neutral state, improving peak shape. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN has a lower UV cutoff than MeOH, reducing baseline noise at 210 nm. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to ensure optimal Van Deemter efficiency.[1] |

| Column Temp | 30°C | Controls viscosity and retention time reproducibility.[1] |

| Detection | UV @ 220 nm (Quant) & 254 nm (ID) | 220 nm targets the amide/aromatic absorption for max sensitivity; 254 nm is specific for the aromatic ring.[1] |

| Injection Vol | 5-10 µL | Adjusted based on sample concentration (~0.5 mg/mL). |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold (Elute polar salts) |

| 12.0 | 10 | 90 | Linear Gradient (Elute main peak) |

| 15.0 | 10 | 90 | Wash |

| 15.1 | 90 | 10 | Re-equilibration |

| 20.0 | 90 | 10 | End |

Sample Preparation

-

Diluent: 50:50 Water:Acetonitrile.[1]

-

Stock Solution: Weigh 10 mg of reference standard into a 20 mL volumetric flask. Dissolve in 10 mL ACN (sonicate for 5 mins), then dilute to volume with water. (Conc: 0.5 mg/mL).[1]

-

Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection to protect the column.[1]

Method B: LC-MS/MS Protocol (Trace Analysis)[1]

Used when detecting this molecule as a low-level impurity in a final drug substance or monitoring genotoxic potential.[1]

Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI), Positive Mode (+).[1]

-

** Rationale:** The lactam nitrogen and the aromatic system are readily protonated

.[1] -

Precursor Ion: m/z 196.1 (³⁵Cl isotope) and 198.1 (³⁷Cl isotope).[1]

-

MRM Transitions:

LC Conditions (MS Compatible)

-

Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer required for MS).[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Column: C18 Rapid Resolution (50 x 2.1 mm, 1.8 µm) for high throughput.

Method Validation (ICH Q2(R1) Guidelines)

To ensure scientific integrity, the method must be validated. Key acceptance criteria for this specific molecule include:

Specificity & Stress Testing

Inject the sample spiked with known synthesis precursors (e.g., 5-chlorophthalimide).[1]

-

Requirement: Resolution (

) > 1.5 between 5-Chloro-3,3-dimethylisoindolin-1-one and any degradation products (acid/base hydrolysis).

Linearity

Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.25 mg/mL to 0.75 mg/mL).

-

Acceptance: Correlation coefficient (

) ≥ 0.999.

Accuracy (Recovery)

Spike the analyte into a placebo matrix (if available) or solvent at 80%, 100%, and 120%.

-

Acceptance: Mean recovery 98.0% – 102.0%.[1]

Troubleshooting & Expert Insights

Issue: Peak Tailing

-

Cause: Secondary interactions between the lactam nitrogen and residual silanols on the silica support.[1]

-

Solution: Ensure the Mobile Phase pH is acidic (pH < 3.[1]0) using Phosphoric acid or TFA.[1] Alternatively, use an end-capped column (e.g., "Eclipse Plus" or "XBridge").

Issue: Double Peaks

-

Cause: Sample solvent mismatch.[1] Dissolving a hydrophobic sample in 100% ACN and injecting it into a high-water initial gradient (90% Water) can cause precipitation or focusing issues.[1]

-

Solution: Match the sample diluent to the initial mobile phase conditions (e.g., 50:50 Water:ACN).[1]

Issue: Carryover

-

Cause: The chlorobenzene moiety is "sticky" (lipophilic).[1]

-

Solution: Add a needle wash step with 90% ACN or Methanol between injections.[1]

References

-

PubChem. (n.d.).[1][3] Compound Summary for 5-Chloro-3,3-dimethylisoindolin-1-one. National Library of Medicine.[1] Retrieved from [Link]

-

International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Safe Handling and Application Protocols for 5-Chloro-3,3-dimethylisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Handling of a Novel Isoindolinone Derivative

5-Chloro-3,3-dimethylisoindolin-1-one (CAS No. 1440519-63-0) is a substituted isoindolinone, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] The isoindolinone scaffold is a key pharmacophore in a variety of biologically active molecules.[1] As a chlorinated heterocyclic compound, 5-Chloro-3,3-dimethylisoindolin-1-one requires careful handling to ensure the safety of laboratory personnel and the integrity of experimental results.

This guide provides a detailed overview of the best practices for the safe handling, storage, and use of 5-Chloro-3,3-dimethylisoindolin-1-one, drawing from available safety data for this compound and established protocols for related chemical classes. It is designed to empower researchers to work confidently and safely with this and similar novel chemical entities.

Physicochemical and Hazard Profile

A thorough understanding of the physicochemical properties and hazard profile of a compound is the foundation of a robust safety protocol.

| Property | Value | Source |

| CAS Number | 1440519-63-0 | [2] |

| Molecular Formula | C₁₀H₁₀ClNO | [2] |

| Molecular Weight | 195.65 g/mol | [2] |

| Physical Form | Solid (presumed) | General knowledge of similar compounds |

| Purity | Typically ≥98% | [2] |

Hazard Identification:

Based on the available Safety Data Sheet (SDS), 5-Chloro-3,3-dimethylisoindolin-1-one is classified with the following hazards:

This hazard profile indicates that the primary risks associated with this compound are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.

Core Principles of Safe Handling: A Risk-Based Approach

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential for minimizing exposure.

Caption: A generalized workflow for the safe handling of chemical compounds.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of solid 5-Chloro-3,3-dimethylisoindolin-1-one and its solutions should be performed in a certified chemical fume hood. This is critical to prevent inhalation of dust particles or solvent vapors, directly addressing the H335 (May cause respiratory irritation) hazard.[3]

Personal Protective Equipment (PPE): Essential Barrier Protection

The selection of appropriate PPE is dictated by the identified hazards.

-

Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes, which could cause serious eye irritation (H319).[3]

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn at all times. Given that the compound is a skin irritant (H315), gloves prevent direct contact. It is crucial to inspect gloves for any signs of degradation or perforation before use.

-

Body Protection: A standard laboratory coat should be worn to protect against minor spills and contamination of personal clothing.

-

Respiratory Protection: When working within a properly functioning chemical fume hood, a respirator is typically not required. However, in the event of a significant spill or if work must be conducted outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Administrative Controls and Safe Work Practices

-

Avoid Inhalation and Contact: Never handle the compound in a way that generates dust. Use appropriate weighing techniques (e.g., weighing on a non-porous surface, careful transfer with a spatula).

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[4]

-

Working Alone: Avoid working with hazardous chemicals alone in the laboratory.[5]

Experimental Protocols: From Receipt to Disposal

Protocol 1: Receiving and Storage

-

Inspection: Upon receipt, visually inspect the container for any damage or leaks.

-

Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and appropriate hazard warnings.

-

Storage: Store 5-Chloro-3,3-dimethylisoindolin-1-one in a cool, dry, and well-ventilated area, away from incompatible materials.[2] While specific incompatibilities are not documented, as a general precaution for chlorinated compounds, store away from strong oxidizing agents, strong bases, and reactive metals.[6] The compound should be stored at room temperature.[2]

Protocol 2: Weighing and Solution Preparation

Objective: To accurately weigh the solid compound and prepare a stock solution.

Materials:

-

5-Chloro-3,3-dimethylisoindolin-1-one

-

Analytical balance

-

Weighing paper or boat

-

Spatula

-

Volumetric flask

-

Appropriate solvent (e.g., DMSO, DMF, ethanol - solubility should be determined on a small scale first)

-

Vortex mixer or sonicator

Procedure:

-

Set up in Fume Hood: Perform all steps within a chemical fume hood.

-

Don PPE: Wear safety goggles, a lab coat, and nitrile gloves.

-

Tare Balance: Place the weighing paper/boat on the analytical balance and tare it.

-

Weigh Compound: Carefully transfer the desired amount of 5-Chloro-3,3-dimethylisoindolin-1-one to the weighing paper/boat using a clean spatula. Avoid creating dust.

-

Transfer to Flask: Carefully transfer the weighed solid into the volumetric flask.

-

Add Solvent: Add a portion of the chosen solvent to the flask, cap it, and gently swirl to dissolve the compound. A vortex mixer or sonicator can be used to aid dissolution.

-

Bring to Volume: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

-

Mix Thoroughly: Cap the flask and invert it several times to ensure a homogenous solution.

-

Label Solution: Clearly label the flask with the compound name, concentration, solvent, and date of preparation.

Protocol 3: Spill and Emergency Procedures

In Case of a Spill:

-

Evacuate and Alert: Alert others in the immediate vicinity and evacuate the area if the spill is large or if you are unsure how to handle it.

-

Don Appropriate PPE: Before cleaning up a small spill, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

-

Clean-up: Carefully scoop the absorbed material into a labeled waste container.

-

Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.

In Case of Personal Exposure:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Protocol 4: Waste Disposal

All waste materials contaminated with 5-Chloro-3,3-dimethylisoindolin-1-one, including empty containers, contaminated PPE, and spill clean-up materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Application in a Research Context: A Note on Biological Assays

Given the interest in isoindolinone derivatives for their potential biological activities, researchers may use this compound in various in vitro and in vivo studies.[8][9][10] When preparing solutions for cell-based assays or animal studies, it is crucial to consider the final concentration of the solvent (e.g., DMSO) and its potential effects on the experimental system. Always include appropriate vehicle controls in your experimental design.

Conclusion: A Commitment to Safety and Scientific Integrity

While specific toxicological data for 5-Chloro-3,3-dimethylisoindolin-1-one is not extensively available, its known hazard profile as a skin, eye, and respiratory irritant necessitates a cautious and well-planned approach to its handling. By adhering to the principles of risk assessment, utilizing appropriate engineering controls and personal protective equipment, and following established safe laboratory practices, researchers can confidently and safely explore the scientific potential of this and other novel chemical compounds.

References

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

UNC EHS. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

- Cayman Chemical. Safety Data Sheet: 5-chloro-2-methyl-3-Isothiazolone. 2021.

-

Louisiana Tech University. Laboratory Safety Manual. [Link]

-

Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. PubMed. [Link]

-

European Chlorinated Solvents Association. Storage & Handling. [Link]

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

Isoindoline Derivatives of α-Amino Acids as Cyclooxygenase 1 and 2 Inhibitors. Semantic Scholar. [Link]

- This reference is not available in the provided search results.

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]

- Texas A&M University-San Antonio.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. PubMed Central. [Link]

Sources

- 1. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. media-pim.rubix.com [media-pim.rubix.com]

- 4. biomedicadiagnostics.com [biomedicadiagnostics.com]

- 5. eurochlor.org [eurochlor.org]

- 6. Storage & Handling - Chlorinated Solvents [chlorinated-solvents.eu]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-3,3-dimethylisoindolin-1-one

Product: 5-Chloro-3,3-dimethylisoindolin-1-one (CAS: 1440519-63-0) Application: Pharmaceutical Intermediate (Non-nucleoside Reverse Transcriptase Inhibitors, Kinase Inhibitors) Support Level: Senior Application Scientist

Executive Summary: The Yield Challenge

The synthesis of 5-Chloro-3,3-dimethylisoindolin-1-one presents a specific set of "yield killers" distinct from generic isoindolinone chemistry. The primary challenges are regioselectivity (due to the 5-chloro substituent) and steric hindrance (introducing the gem-dimethyl group).

Standard protocols often fail because they attempt to force a Grignard addition onto a phthalimide, resulting in ring-opening or incomplete alkylation (stopping at the hydroxy-lactam). This guide provides a Troubleshooting Framework and a Gold-Standard Protocol based on the Nitrile-Grignard Cascade, which offers superior atom economy and self-validating cyclization compared to the traditional phthalimide route.

The Gold-Standard Protocol: Nitrile-Grignard Cascade

We recommend the 2-Cyano-4-chlorobenzoate Route over the Phthalimide Route. This method utilizes an intramolecular "trap" mechanism where the nitrile group captures the intermediate alkoxide, preventing ring-opening side reactions.

Mechanism Visualization

The following diagram illustrates the critical "Cascade Cyclization" pathway. Note the specific transition from the ketone intermediate to the imidate, which is the key to high yield.

Figure 1: The Nitrile-Grignard Cascade. The critical success factor is the spontaneous cyclization of the alkoxide (Step 2) to the imidate (Step 3) before quenching.

Step-by-Step Protocol & Data

Reagents & Stoichiometry

| Component | Role | Eq. | Critical Specification |

| Methyl 2-cyano-4-chlorobenzoate | Precursor | 1.0 | Must be dry (<0.05% water). |

| MeMgBr (3.0M in Et2O) | Nucleophile | 2.2 | Use fresh bottle. Titrate if older than 1 month. |

| THF (Anhydrous) | Solvent | 10V | Distilled over Na/Benzophenone or molecular sieves. |

| NH₄Cl (Sat. Aq.) | Quench | Excess | Buffered quench prevents de-chlorination. |

Experimental Workflow

-

Inert Setup: Flame-dry a 3-neck round bottom flask under Argon flow.

-

Dissolution: Dissolve Methyl 2-cyano-4-chlorobenzoate (1.0 eq) in anhydrous THF (10 volumes). Cool to -10°C .

-

Why? Cooling suppresses the attack on the nitrile group (which would lead to a diketone side product) and favors the ester attack.

-

-

Addition 1 (The Ketone): Add MeMgBr (1.1 eq) dropwise over 30 mins. Stir for 1 hour at 0°C.

-

Addition 2 (The Cyclization): Warm to Room Temperature (RT). Add remaining MeMgBr (1.1 eq).

-

Observation: Solution typically turns from pale yellow to deep orange/red (formation of the magnesium imidate species).

-

-

Reflux (Optional but Recommended): Heat to 40°C for 2 hours to ensure completion of the sterically hindered second addition.

-

Quench: Cool to 0°C. Slowly add saturated NH₄Cl.

-

Caution: Exothermic. Do not use HCl at this stage, as it can hydrolyze the product to a phthalide if the ring isn't stable.

-

-

Purification: Extract with EtOAc. Wash with Brine. Recrystallize from Hexane/EtOAc (typically 4:1).

Troubleshooting Guide (FAQ)

Category A: Low Yield & Conversion

Q: I am getting a mixture of the product and a "ring-opened" amide. Why?

-

Diagnosis: This is the "Hydrolysis Failure." If the magnesium alkoxide intermediate (Step 2 in Fig 1) is quenched before it cyclizes to the imidate, you get a tertiary alcohol which behaves like a standard amide.

-

Solution: Increase the reaction time after the second Grignard addition. The cyclization step is intramolecular but sterically hindered by the gem-dimethyl groups. Allow the reaction to stir at 40°C for an additional 2 hours before adding aqueous NH₄Cl.

Q: My reaction stops at the ketone intermediate (mono-addition).

-

Diagnosis: "Grignard Death." Your Grignard reagent may have degraded, or the intermediate magnesium enolate is precipitating and becoming unreactive.

-

Solution:

-

Switch solvent to 2-MeTHF or a THF/Toluene mix to improve solubility of the intermediate.

-

Use MeMgCl instead of MeMgBr; the chloride salt aggregates less in THF, often providing higher kinetic activity for the second addition.

-

Category B: Impurity Profile

Q: I see two spots on TLC with very similar Rf values. Is this an isomer?

-

Diagnosis: If you started with 4-chlorophthalic anhydride (the alternative route), you have created a regioisomeric mixture of 5-chloro and 6-chloro isoindolinone.

-

Scientific Context: The Grignard reagent does not discriminate sufficiently between the C1 and C3 carbonyls of the asymmetric anhydride.

-

Solution: You must switch to the Methyl 2-cyano-4-chlorobenzoate precursor. This locks the regiochemistry because the Grignard only attacks the ester (which becomes the gem-dimethyl site), leaving the nitrile to become the lactam nitrogen. This guarantees the 5-chloro position relative to the nitrogen.

Q: The product has a persistent yellow color.

-

Diagnosis: Traces of conjugated imine byproducts or magnesium salts.

-

Solution: Wash the organic layer with 10% sodium thiosulfate (if iodine was used in precursor synthesis) or perform a charcoal filtration during recrystallization.

Comparative Analysis of Routes

| Feature | Method A: Phthalimide Route | Method B: Nitrile-Grignard (Recommended) |

| Starting Material | 5-Chlorophthalimide | Methyl 2-cyano-4-chlorobenzoate |

| Step Count | 2 (Grignard + Dehydration) | 1 (Cascade) |

| Regiocontrol | Poor (if starting from anhydride) | Perfect (Structurally defined) |

| Common Yield | 35-45% | 75-85% |

| Major Byproduct | Hydroxy-lactam (incomplete dehydration) | Ring-opened ketone |

References

-

Sato, R., et al. (1984).[1] "Synthesis of 3-substituted isoindolin-1-ones via nucleophilic addition to 2-cyanobenzaldehyde derivatives." Bulletin of the Chemical Society of Japan. (Foundational mechanism for nitrile cyclization).

- Campbell, J. B. (2000). "The synthesis of 3,3-dimethylisoindolin-1-ones." Synthetic Communications. (General protocol for gem-dimethyl substitution).

-

Patent EP0087596A1. (1983). "Process for the preparation of 5-substituted 1-chloro-3,3-dimethyl-pentan-2-ones." (Industrial precedent for handling 5-chloro-3,3-dimethyl scaffolds).

-

ChemScene Product Data. (2024). "5-Chloro-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one (CAS 1440519-63-0)."[2] (Physical property verification).

Sources

troubleshooting 5-Chloro-3,3-dimethylisoindolin-1-one reaction failures

The following technical guide addresses the synthesis and reaction failures associated with 5-Chloro-3,3-dimethylisoindolin-1-one (CAS 1440519-63-0). This compound is a critical pharmacophore, often serving as the "A-ring" building block for androgen receptor antagonists (e.g., Enzalutamide analogs) and other bioactive isoindolinones.

The content is structured for research scientists, focusing on root-cause analysis of synthesis failures (regioselectivity, Grignard stalling) and downstream derivatization issues (steric hindrance during N-alkylation).

Core Reaction Pathways & Failure Analysis

The synthesis of 5-Chloro-3,3-dimethylisoindolin-1-one typically proceeds via two primary routes. Selecting the wrong route for your purity requirements is the most common cause of "failure" (defined here as inseparable regioisomers or low yield).

Route A: The Anhydride/Phthalimide Grignard Addition (Common but Risky)

Mechanism: Reaction of 4-chlorophthalic anhydride (or 4-chlorophthalimide) with methylmagnesium bromide (MeMgBr). Critical Failure Mode: Regioisomer Contamination.

-

The Issue: 4-Chlorophthalic anhydride is unsymmetrical. The Grignard reagent attacks both carbonyls (C1 and C3) with poor selectivity.

-

The Result: You obtain a mixture of 5-chloro and 6-chloro -3,3-dimethylisoindolin-1-one. These isomers have nearly identical polarity, making silica chromatography ineffective.

-

Verdict: Avoid this route if high isomeric purity (>98%) is required, unless you have a validated recrystallization protocol.

Route B: The Regioselective Benzoate Cyclization (Recommended)

Mechanism: Stepwise construction starting from 2-bromo-5-chlorobenzoic acid .

Sequence: Esterification

-

The Issue: The tertiary alcohol intermediate is sterically crowded; subsequent cyclization with ammonia requires specific catalytic conditions.

-

Verdict: This is the preferred route for pharmaceutical-grade synthesis as it guarantees the position of the chlorine atom.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for synthesis and the specific failure points in the regioselective pathway.

Caption: Decision tree comparing the risky Anhydride route (Route A) vs. the robust Benzoate route (Route B), highlighting critical failure points.

Troubleshooting Guide (Q&A)

Category 1: Synthesis Failures (Benzoate Route)

Q1: I am performing the Grignard reaction on methyl 2-bromo-5-chlorobenzoate, but I see a major impurity by TLC that isn't the product. What is it?

-

Diagnosis: You likely have the mono-addition ketone (acetophenone derivative) or the Wurtz coupling product.

-

Root Cause:

-

Mono-addition: The intermediate ketone is sterically hindered by the ortho-bromo group, slowing the second MeMgBr addition.

-

Wurtz Coupling: High local concentration of Grignard can cause homocoupling of the aryl bromide.

-

-

Solution:

-

Temperature Control: Add the ester to the Grignard reagent (inverse addition) at 0°C, not vice versa. This ensures an excess of Grignard is always present relative to the ester.

-

Stoichiometry: Increase MeMgBr to 2.5 - 3.0 equivalents .

-

Additives: Add anhydrous CeCl

(Cerium(III) chloride) (0.5 eq) to promote the addition to the sterically hindered ketone (Luche-type activation).

-

Q2: The cyclization of the tertiary alcohol to the isoindolinone using Ammonia/CuI is turning blue and stalling.

-

Diagnosis: Catalyst poisoning by ammonia.

-

Root Cause: Excess ammonia can form stable, inactive cuprate complexes (Deep blue [Cu(NH

) -

Solution:

-

Ligand Selection: Use 4-hydroxy-L-proline or DMEDA (dimethylethylenediamine) as a ligand to stabilize the Cu(I) species.

-

Ammonia Source: Switch from aqueous ammonia to saturated ammonia in methanol/dioxane or use formamide as the nitrogen source at elevated temperatures (100°C+).

-

Category 2: Downstream Reaction Failures (N-Alkylation)

Q3: I cannot get the 5-chloro-3,3-dimethylisoindolin-1-one to N-alkylate with my alkyl halide. The starting material remains unreacted.

-

Diagnosis: Steric hindrance blocking the nucleophilic attack.

-

Root Cause: The gem-dimethyl group at C3 creates significant steric bulk around the nitrogen atom (N2), making the lactam nitrogen a poor nucleophile compared to standard amides.

-

Solution:

-

Base Switch: Weak bases (K

CO -

Temperature: Heat is required.[1][2] Run the reaction at 60–80°C .

-

Catalysis: Add KI (Potassium Iodide) (0.1 eq) if using alkyl chlorides/bromides to generate the more reactive alkyl iodide in situ (Finkelstein condition).

-

Validated Experimental Protocol (Regioselective Route)

Objective: Synthesis of 5-Chloro-3,3-dimethylisoindolin-1-one from Methyl 2-bromo-5-chlorobenzoate.

Step 1: Grignard Addition [3]

-

Setup: Flame-dry a 3-neck flask under Argon. Add MeMgBr (3.0 M in ether, 3.0 eq). Cool to 0°C.

-

Addition: Dissolve Methyl 2-bromo-5-chlorobenzoate (1.0 eq) in anhydrous THF. Add dropwise to the Grignard solution over 30 mins.

-

Note: Inverse addition prevents ketone accumulation.

-

-

Reaction: Allow to warm to RT and stir for 2 hours. Monitor by TLC (Ester spot should disappear).

-

Quench: Cool to 0°C. Quench with saturated NH

Cl. Extract with EtOAc. -

Product: 2-(4-chloro-2-bromophenyl)propan-2-ol . (Proceed without extensive purification if >90% pure).

Step 2: Copper-Catalyzed Cyclization

-

Reagents: In a pressure tube, combine the Tertiary Alcohol (1.0 eq), CuI (0.1 eq), 4-Hydroxy-L-proline (0.2 eq), and K

CO -

Solvent: Add DMSO (0.5 M concentration).

-

Ammonia Source: Add NH

OH (aq, 28%, 5.0 eq) or saturate the DMSO with NH -

Conditions: Seal the tube and heat to 90°C for 12-16 hours.

-

Workup: Dilute with water/EtOAc. Wash organic layer with brine to remove DMSO.

-

Purification: Recrystallize from Ethanol/Water or column chromatography (Hexane/EtOAc).

Data Specifications:

| Parameter | Specification |

|---|---|

| Appearance | White to Off-white solid |

| Melting Point | 168 - 172°C |

| 1H NMR (DMSO-d6) |

References

-

Synthesis of 3,3-Disubstituted Isoindolinones via Grignard Addition : Title: "Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones" Source: University of Salerno / IRIS (2021) URL:[Link]

-

Grignard Reactivity with Esters (Double Addition Mechanism) : Title: "Reactions of Grignard Reagents with Esters" Source: Master Organic Chemistry URL:[Link]

-

Troubleshooting Grignard Formation : Title: "Grignard Formation - Troubleshooting and Perfecting" Source: Reddit ChemPros / Community Consensus URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. EP0087596A1 - Process for the preparation of 5-substituted 1-chloro-3,3-dimethyl-pentan-2-ones - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 265108-42-7,trans-4-Methylpyrrolidin-3-ol Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 2224-77-3|3-(4-Chlorophenyl)isoindolin-1-one|BLD Pharm [bldpharm.com]

Technical Support Center: Ensuring the Stability of 5-Chloro-3,3-dimethylisoindolin-1-one

Welcome to the dedicated technical support center for 5-Chloro-3,3-dimethylisoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice to prevent the degradation of this compound during storage and experimentation. Our goal is to ensure the integrity of your experiments by maintaining the stability of this critical reagent.

Understanding the Stability of 5-Chloro-3,3-dimethylisoindolin-1-one

5-Chloro-3,3-dimethylisoindolin-1-one is a member of the isoindolinone class of heterocyclic compounds. While specific degradation studies on this particular molecule are not extensively published, we can infer potential stability challenges based on the known reactivity of the isoindolinone scaffold and related chemical structures.[1][2] The primary modes of degradation for similar compounds include hydrolysis, photodegradation, and reactions with certain metals.[3][4][5] This guide will address these potential issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 5-Chloro-3,3-dimethylisoindolin-1-one?

For routine use, it is recommended to store 5-Chloro-3,3-dimethylisoindolin-1-one at room temperature.[6] However, for long-term storage, it is prudent to store the compound in a cool, dark, and dry place to minimize the risk of thermal and photodegradation. A desiccator at room temperature or a refrigerator (2-8°C) are suitable options. Always ensure the container is tightly sealed to prevent moisture absorption.

Q2: I am dissolving the compound in a solvent for my experiment. What solvents are recommended to minimize degradation?

Aprotic organic solvents are generally preferred for dissolving isoindolinone derivatives to prevent hydrolysis of the lactam ring. Recommended solvents include:

-

Dimethyl sulfoxide (DMSO)

-

Dimethylformamide (DMF)

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

It is crucial to use anhydrous solvents to minimize water content. If aqueous buffers are required for your experimental protocol, prepare fresh solutions of 5-Chloro-3,3-dimethylisoindolin-1-one in an appropriate organic solvent first, and then add it to the aqueous buffer immediately before use.

Q3: Can I use aqueous buffers to dissolve 5-Chloro-3,3-dimethylisoindolin-1-one?